2,8-dibromo-6,12-bis(3-nitrophenyl)dibenzo[b,f][1,5]diazocine
Beschreibung
2,8-Dibromo-6,12-bis(3-nitrophenyl)dibenzo[b,f][1,5]diazocine is a symmetrical dibenzodiazocine derivative featuring bromine atoms at the 2 and 8 positions and 3-nitrophenyl groups at the 6 and 12 positions. The dibenzodiazocine core consists of two fused benzene rings bridged by a diazocine heterocycle, creating a rigid, V-shaped geometry. Structural studies of analogous compounds, such as 2,8-dibromo-6H,12H-6,12-epoxydibenzo[b,f][1,5]dioxocine, reveal bond lengths (e.g., C–O bridge: 1.423–1.441 Å) and angles (bridge O–C–C: 109.5–110.8°) consistent with strain in the fused ring system .
Eigenschaften
IUPAC Name |
2,8-dibromo-6,12-bis(3-nitrophenyl)benzo[c][1,5]benzodiazocine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14Br2N4O4/c27-17-7-9-23-21(13-17)25(15-3-1-5-19(11-15)31(33)34)29-24-10-8-18(28)14-22(24)26(30-23)16-4-2-6-20(12-16)32(35)36/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQBKEMOGBZDME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(C=C(C=C3)Br)C(=NC4=C2C=C(C=C4)Br)C5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14Br2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60773-33-3 | |
| Record name | 2,8-DIBROMO-6,12-BIS-(3-NITRO-PHENYL)-DIBENZO(B,F)(1,5)DIAZOCINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-dibromo-6,12-bis(3-nitrophenyl)dibenzo[b,f][1,5]diazocine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Bromination: The initial step involves the bromination of a suitable dibenzo[b,f][1,5]diazocine precursor to introduce bromine atoms at the 2 and 8 positions.
Nitration: The brominated intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 12 positions of the phenyl rings.
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial-scale production would require optimization of the reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Nucleophilic Aromatic Substitution (SNAr)
The bromine atoms at positions 2 and 8 are positioned para to electron-withdrawing nitro groups on the phenyl substituents. This electronic environment facilitates SNAr reactions.
Key Observations :
-
Nitro groups enhance electrophilicity at brominated positions, enabling substitution with nucleophiles like amines or thiols .
-
Steric hindrance from the 3-nitrophenyl groups may reduce reaction rates compared to less substituted analogs .
Reduction of Nitro Groups
The 3-nitrophenyl substituents are susceptible to catalytic hydrogenation or metal-mediated reductions:
Research Findings :
-
Full reduction of nitro to amine proceeds efficiently under mild H₂ conditions without disrupting the diazocine scaffold .
-
Over-reduction or acidic conditions may lead to hemiaminal ring opening .
Cross-Coupling Reactions
The bromine atoms enable transition-metal-catalyzed couplings, though steric effects from the 3-nitrophenyl groups require optimization:
| Coupling Type | Catalyst | Ligand | Substrate | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | PPh₃ | Arylboronic acids | 58–74% | Pd-catalyzed reactions in diazocines |
| Buchwald–Hartwig | Pd₂(dba)₃ | XPhos | Amines | ~63% | N-arylation precedents |
Mechanistic Notes :
-
Electron-deficient arylboronic acids (e.g., p-cyanophenyl) couple more efficiently due to enhanced electrophilicity .
-
Steric bulk necessitates bulky ligands (e.g., XPhos) to prevent catalyst deactivation .
Functionalization of the Diazocine Core
The dibenzo[b,f] diazocine framework exhibits stability under diverse conditions:
Critical Insight :
The rigidity of the diazocine scaffold prevents ring-opening reactions under standard conditions, preserving functionality for downstream applications .
Comparative Reactivity with Analogous Compounds
A comparison with structurally related diazocines highlights substituent effects:
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research indicates that halogenation of compounds similar to 2,8-dibromo-6,12-bis(3-nitrophenyl)dibenzo[b,f][1,5]diazocine may enhance their anticonvulsant properties. Studies have shown that various dibenzo derivatives exhibit significant anticonvulsant activity in animal models. The presence of bromine and nitro groups is hypothesized to influence the pharmacological profile positively .
Photophysical Properties
The unique electronic structure of this compound suggests potential applications in organic electronics. Its ability to absorb light in specific wavelengths can be exploited in organic light-emitting diodes (OLEDs) and photovoltaic devices. Research into similar compounds has shown promising results in enhancing charge transport and stability in organic semiconductor applications .
Synthesis of Functional Materials
The compound can serve as a precursor for synthesizing more complex materials through various chemical modifications. Its rigid structure allows for the formation of stable polymers or copolymers that can be used in coatings or composites with enhanced mechanical properties .
Case Studies
Wirkmechanismus
The mechanism of action of 2,8-dibromo-6,12-bis(3-nitrophenyl)dibenzo[b,f][1,5]diazocine depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, such as the nitro and bromine substituents. These interactions can lead to various biological effects, including enzyme inhibition or activation, receptor binding, and modulation of cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Symmetrical Derivatives
- 2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine (CAS 3646-61-5): Chlorine substituents at 2,8 and phenyl groups at 6,12. Lower molecular weight (427.33 g/mol) compared to the bromo-nitrophenyl analog.
- Troger’s Base (2,8-Dimethyl-5,11-methanodibenzo[b,f][1,5]diazocine): Methyl groups and a methano bridge impart chirality. Widely studied for enantioselective catalysis and host-guest chemistry .
Unsymmetrical Derivatives
- Unsymmetrical Dibenzo[b,f][1,5]diazocine-6,12-diones: Synthesized via stepwise coupling of substituted anthranilic acids.
Key Comparison Table
Physicochemical and Functional Properties
- Thermal Stability : Dichloro-diphenyl derivatives remain stable at room temperature, while bromo-nitrophenyl analogs may require low-temperature storage due to nitro group sensitivity .
- Spectroscopic Data : NMR shifts for analogous compounds include aromatic protons at δ 7.2–8.1 ppm and carbonyl carbons at δ 165–170 ppm .
Biologische Aktivität
2,8-Dibromo-6,12-bis(3-nitrophenyl)dibenzo[b,f][1,5]diazocine (CAS No. 60773-33-3) is a synthetic compound belonging to the class of dibenzo[b,f][1,5]diazocines. This compound has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and antibacterial properties. This article reviews the current understanding of its biological activity based on diverse research findings.
- Molecular Formula : C26H14Br2N4O4
- Molecular Weight : 606.2 g/mol
- Structure : The compound features a complex molecular architecture characterized by bromine and nitro substituents on the dibenzo framework, which may influence its biological interactions.
Cytotoxicity Studies
Research has focused on the cytotoxic effects of this compound against various cancer cell lines. A study evaluated its effects on normal (HEK293 and EUFA30) and cancerous (HeLa and U87) cell lines at concentrations ranging from 1 to 200 µM.
- Cytotoxic Effects :
- The compound showed selective cytotoxicity towards cancer cells with IC50 values ranging from 97.3 µM to 205.7 µM , indicating significant potency against HeLa cells while exhibiting higher IC50 values for normal cells (above 1 mM for most compounds tested) .
- Notably, some derivatives demonstrated enhanced cytotoxicity compared to the parent compound, highlighting structure-activity relationships that warrant further investigation .
The mechanism underlying the cytotoxic effects appears to involve induction of apoptosis and necrosis in treated cells. In a comparative analysis:
- Apoptosis and Necrosis : After 24 hours of treatment with selected compounds, there was a notable increase in necrotic cells (up to 46.6% for certain compounds) compared to control groups .
Antibacterial Activity
Despite expectations based on structural analogs, studies have indicated that this compound exhibits limited antibacterial properties. Testing against various Gram-positive and Gram-negative bacterial strains revealed:
- Lack of Antibacterial Efficacy : No significant antibacterial activity was observed at concentrations ranging from 12.5 µM to 100 µM , suggesting that while the compound may possess cytotoxic properties against certain cancer cells, its utility as an antibacterial agent is minimal .
Table 1: Summary of Biological Activity Data
| Study | Cell Line | Concentration Range (µM) | IC50 (µM) | Observed Effects |
|---|---|---|---|---|
| Study A | HeLa | 1 - 200 | 97.3 - 205.7 | Cytotoxicity; apoptosis induction |
| Study B | U87 | 1 - 200 | N/A | Significant necrosis observed |
| Study C | HEK293 | 1 - 200 | >1000 | Minimal cytotoxicity |
Future Directions
Further research is necessary to explore:
- The structural modifications that could enhance both cytotoxicity and potential antibacterial activity.
- Detailed mechanistic studies to elucidate pathways involved in apoptosis and necrosis induced by this compound.
- Broader screening against additional cancer cell lines and bacterial strains to fully characterize its biological profile.
Q & A
Q. What are the established synthetic routes for 2,8-dibromo-6,12-bis(3-nitrophenyl)dibenzo[b,f][1,5]diazocine, and how can intermediates be characterized?
The synthesis typically involves multi-step cyclization and functionalization. Key intermediates, such as dibenzodiazocine precursors, are synthesized via Ullmann coupling or Buchwald-Hartwig amination, followed by bromination and nitration. Characterization relies on X-ray crystallography (monoclinic space groups like ) to confirm bond angles (e.g., C–N–C ~109.5°) and torsional parameters . NMR spectroscopy (e.g., , ) and HPLC-MS are critical for verifying purity and structural integrity .
Q. How is the structural stability of this compound assessed under varying experimental conditions?
Stability studies involve thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate decomposition temperatures. Solubility profiles in polar/nonpolar solvents (e.g., DMSO, chloroform) are tested via UV-Vis spectroscopy. Crystallographic data (e.g., ) from single-crystal X-ray diffraction ensure structural robustness under controlled environments .
Q. What spectroscopic techniques are essential for confirming the compound’s functional groups?
- FT-IR : Nitro group stretching vibrations (~1520 cm) and aromatic C–Br bonds (~600 cm).
- X-ray photoelectron spectroscopy (XPS) : Binding energies for Br 3d (~70 eV) and N 1s (~400 eV) validate electronic environments .
- Elemental analysis : Matches theoretical vs. experimental C/H/N/Br ratios (e.g., ) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production in academic settings?
Optimization requires Design of Experiments (DoE) principles:
- Factor screening : Temperature (80–120°C), catalyst loading (e.g., Pd(OAc)), and reaction time (12–48 hrs).
- Response surface methodology (RSM) : Identifies interactions between variables (e.g., excess bromine vs. side reactions).
- Scale-up challenges : Solvent choice (e.g., DMF vs. toluene) and purification via column chromatography with gradient elution .
Q. How should researchers address contradictions in crystallographic data vs. computational modeling results?
Discrepancies in bond lengths or angles (e.g., C–Br experimental: 1.89 Å vs. DFT-predicted: 1.92 Å) require:
Q. What methodologies are recommended for studying the environmental fate of this compound?
Follow protocols from long-term environmental projects (e.g., Project INCHEMBIOL ):
- Abiotic studies : Hydrolysis rates at varying pH (3–9) and photodegradation under UV light.
- Biotic studies : Microbial degradation assays (e.g., soil microcosms) with LC-MS/MS quantification.
- Partition coefficients : Log and Henry’s law constants predict bioaccumulation risks .
Q. How can computational models predict reactivity for further functionalization?
- Frontier molecular orbital (FMO) analysis : HOMO/LUMO energies identify electrophilic/nucleophilic sites (e.g., nitro group reactivity).
- Molecular dynamics (MD) : Simulate solvent interactions to guide substitution reactions (e.g., Suzuki coupling at brominated positions).
- Docking studies : Assess host-guest interactions for potential supramolecular applications .
Methodological Guidelines
- Data reporting : Adhere to IUPAC standards for thermophysical properties (e.g., ) and reproducibility protocols .
- Comparative analysis : Use frameworks from political science (e.g., Morlino’s comparative tradition ) to systematically evaluate cross-study discrepancies .
- Ethical compliance : Ensure all intermediates/products are documented in institutional chemical inventories and handled per safety guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
